molecular formula C22H23FN4O2S B4525991 [4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone

[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone

Cat. No.: B4525991
M. Wt: 426.5 g/mol
InChI Key: PKICDPITCPOWPS-UHFFFAOYSA-N
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Description

The compound [4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and a thiazole ring substituted with a methoxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates The piperazine ring can be synthesized through the reaction of 1,4-dichlorobutane with ammonia, followed by substitution with 4-fluoroaniline

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone: can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone: can be compared with other similar compounds, such as:

  • [4-(4-Chlorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone
  • [4-(4-Bromophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone

These compounds share a similar core structure but differ in the substituents on the piperazine ring

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[2-[(4-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c1-29-19-8-2-16(3-9-19)14-24-22-25-20(15-30-22)21(28)27-12-10-26(11-13-27)18-6-4-17(23)5-7-18/h2-9,15H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKICDPITCPOWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone
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[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone
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[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone
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[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone
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[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone
Reactant of Route 6
[4-(4-Fluorophenyl)piperazin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone

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